2,5-DICHLORO-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]BENZAMIDE
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Overview
Description
2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a chemical compound with the molecular formula C13H15Cl2NO3 and a molecular weight of 304.17 g/mol. This compound is characterized by the presence of two chlorine atoms, a benzamide group, and a cyclopentyl ring with hydroxyl and hydroxymethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring with hydroxyl and hydroxymethyl groups can be synthesized through various organic reactions, such as cyclization and hydroxylation.
Amidation: The final step involves the formation of the benzamide group through a reaction between the chlorinated benzene derivative and the cyclopentyl intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOCH3, KOtBu, DMF (dimethylformamide)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines, alcohols
Substitution: Formation of ethers, esters, or other substituted derivatives
Scientific Research Applications
2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzamide: Lacks the cyclopentyl ring and hydroxyl groups.
3-Hydroxy-4-(hydroxymethyl)cyclopentylamine: Lacks the benzamide group and chlorine atoms.
2,5-Dichloro-N-(cyclopentyl)benzamide: Lacks the hydroxyl and hydroxymethyl groups on the cyclopentyl ring.
Uniqueness
2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is unique due to the combination of its structural features, including the dichlorobenzamide core and the cyclopentyl ring with hydroxyl and hydroxymethyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c14-8-1-2-11(15)10(4-8)13(19)16-9-3-7(6-17)12(18)5-9/h1-2,4,7,9,12,17-18H,3,5-6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVHXGVXFCVOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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